
3-Iodo-L-tyrosine
Overview
Description
3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a this compound zwitterion.
Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Monoiodo-tyrosine is a natural product found in Homo sapiens with data available.
3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).
Mechanism of Action
Target of Action
The primary target of 3-Iodo-L-tyrosine is Tyrosine–tRNA ligase . This enzyme catalyzes the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .
Mode of Action
This compound inhibits the enzyme tyrosine hydroxylase . This enzyme catalyzes the conversion of tyrosine to levodopa (L-DOPA), a precursor of dopamine . By inhibiting this enzyme, this compound reduces the formation of L-DOPA from tyrosine .
Biochemical Pathways
The inhibition of tyrosine hydroxylase by this compound affects the dopamine synthesis pathway . This results in decreased levels of dopamine, a neurotransmitter involved in various functions including mood regulation and reward-motivated behavior . Additionally, this compound is involved in the Thyroid Hormone Synthesis metabolic pathway .
Result of Action
The inhibition of tyrosine hydroxylase by this compound leads to decreased dopamine levels . This can have various effects depending on the context, such as altered mood or behavior . In cases of iodotyrosine deiodinase enzyme deficiency, elevated levels of this compound can be observed in serum and urine, leading to severe hypothyroidism and goiter .
Biochemical Analysis
Biochemical Properties
3-Iodo-L-tyrosine is a potent inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to L-DOPA . This inhibition is significant as L-DOPA is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. Therefore, this compound can influence the levels of these neurotransmitters in the body .
Cellular Effects
In cellular contexts, this compound has been shown to affect dopamine synthesis. For instance, in Drosophila melanogaster, it has been observed that this compound inhibits dopamine synthesis, leading to decreased dopamine levels . This can have significant effects on various cellular processes, including cell signaling pathways and gene expression, given the role of dopamine as a neurotransmitter .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the enzyme tyrosine hydroxylase. By inhibiting this enzyme, this compound prevents the conversion of tyrosine to L-DOPA, thereby influencing the synthesis of dopamine . This can lead to changes in gene expression related to dopamine signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in studies with Drosophila melanogaster, it was observed that the dopamine levels were altered in flies that were fed this compound for 24 hours . This suggests that the impact of this compound on dopamine synthesis and, consequently, on cellular function, can vary with time.
Metabolic Pathways
This compound is involved in the metabolic pathway of thyroid hormone synthesis. It is an intermediate in the iodination of tyrosine, a process that ultimately leads to the formation of thyroid hormones . The enzymes involved in this pathway include iodotyrosine deiodinase, which is responsible for the deiodination of iodotyrosines like this compound .
Subcellular Localization
Given its role in inhibiting tyrosine hydroxylase, an enzyme found in the cytosol, it is likely that this compound also localizes to the cytosol
Biological Activity
3-Iodo-L-tyrosine (3-I-Tyr) is a halogenated derivative of the amino acid L-tyrosine, notable for its diverse biological activities and potential applications in biochemical research and therapeutic contexts. This article synthesizes the current understanding of this compound's biological activity, focusing on its role as a tyrosine hydroxylase inhibitor, its incorporation into proteins, and its effects on model organisms.
This compound is characterized by the presence of an iodine atom at the 3-position of the aromatic ring of L-tyrosine. Its molecular formula is with a molecular weight of approximately 275.09 g/mol. The compound is soluble in dilute aqueous acids and exhibits a melting point of around 210 °C (dec.) .
Tyrosine Hydroxylase Inhibition
One of the primary biological activities of this compound is its function as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). This inhibition can significantly impact neurotransmitter levels and has been studied in various model organisms.
A study utilizing planarians (Dugesia dorotocephala) demonstrated that exposure to this compound resulted in a dose-dependent decrease in eye pigmentation, attributed to reduced catecholamine synthesis due to TH inhibition. The planarians were exposed to varying concentrations (0.001 to 1 mM) over a period of 25 days, with significant effects observed at higher concentrations (0.1 and 1 mM) where eye pigments were completely absent by Day 11 .
Genetic Encoding in E. coli
In addition to its inhibitory effects, this compound can be genetically incorporated into proteins through engineered tRNA synthetases. Researchers developed an Escherichia coli system that allows for the site-specific incorporation of this compound into proteins for structural studies. The crystal structure analysis revealed that the iodine atom makes specific van der Waals contacts with residues in the binding pocket, indicating a high degree of specificity for this non-natural substrate .
Case Studies and Experimental Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Scientific Research Applications
Neurobiology and Parkinson's Disease Research
3-Iodo-L-tyrosine has been implicated in neurobiological studies, particularly concerning Parkinson's disease. Research indicates that excess concentrations of this compound can inhibit tyrosine-hydroxylase activity, the enzyme crucial for dopamine synthesis. In experimental models, including cultured neurons and mouse models, this compound exposure led to Parkinson-like features characterized by:
- Abnormal aggregation of α-synuclein : This protein's aggregation is a hallmark of Parkinson's disease.
- Loss of dopaminergic neurons : Specifically, there was a notable reduction in tyrosine-hydroxylase-expressing neurons within the nigrostriatal pathway.
- Motor deficits : Mice exhibited symptoms such as akinesia and bradykinesia after exposure to high levels of this compound .
These findings suggest that while this compound is a physiological molecule, its elevated levels could contribute to neurodegenerative processes similar to those observed in Parkinson's disease.
Protein Engineering and Crystallography
In structural biology, this compound serves as a valuable tool for protein engineering. It can be genetically encoded into proteins using engineered aminoacyl-tRNA synthetases. This incorporation allows researchers to utilize this compound for:
- Single-Wavelength Anomalous Dispersion (SAD) Phasing : This technique is crucial in X-ray crystallography for determining the structures of proteins. By incorporating this compound into the protein structure, researchers can enhance the contrast needed for effective imaging .
The ability to incorporate noncanonical amino acids like this compound expands the toolkit available for studying protein structure and function.
Applications in Nuclear Medicine
This compound derivatives have gained traction in nuclear medicine, particularly as radiotracers. The compound can be modified to create imaging agents that target specific biological pathways. For instance:
- Radiolabeled forms of iodo-L-tyrosine are used in positron emission tomography (PET) imaging to assess tumor metabolism and brain activity.
This application highlights the potential of this compound in diagnostic imaging and therapeutic monitoring.
Chemical Analysis and Pharmaceutical Applications
In analytical chemistry, this compound is utilized as a reference standard in various assays to quantify tyrosine derivatives in biological samples. Its role includes:
- Quantification in serum and tissue samples : This is essential for understanding metabolic disorders and drug interactions involving tyrosine .
Furthermore, its unique chemical properties make it suitable for developing pharmaceuticals targeting conditions related to tyrosine metabolism.
Data Table: Overview of Applications
Case Studies
- Parkinson's Disease Model :
- Protein Crystallography :
Q & A
Q. What experimental strategies are employed to incorporate 3-Iodo-L-tyrosine into proteins via genetic code expansion?
Answer:
To incorporate this compound site-specifically into proteins, researchers engineer tyrosyl-tRNA synthetase (TyrRS) variants to recognize the unnatural amino acid. Key steps include:
- Mutagenesis of TyrRS : Residues in the substrate-binding pocket (e.g., Y37V and Q195C in E. coli TyrRS) are mutated to accommodate the iodine substituent while excluding natural tyrosine .
- Orthogonal tRNA Pairing : A suppressor tRNA (e.g., Bacillus stearothermophilus tRNA<sup>Tyr</sup>) is co-expressed to decode amber stop codons .
- Cell-Free Translation Systems : Wheat germ or E. coli systems are used with optimized concentrations of this compound (e.g., 0.6 mM) to maximize incorporation efficiency .
- Validation : Mass spectrometry (LC-MS) confirms >95% occupancy at target sites .
Q. How does this compound inhibit tyrosine hydroxylase, and what experimental protocols validate this effect?
Answer:
this compound competitively inhibits tyrosine hydroxylase by mimicking the substrate L-tyrosine. Methodological validation involves:
- Enzyme Assays : Incubating the enzyme with varying concentrations of this compound (e.g., 10–100 µM) and measuring residual activity via HPLC or radiometric assays .
- Kinetic Analysis : Determining IC50 values and inhibition type (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.
- Cross-Reactivity Testing : Ensuring no interference from structurally similar compounds (e.g., 3-chloro-L-tyrosine) using anti-tyrosine antibodies .
Q. What enzymatic pathways synthesize this compound, and how are these reactions optimized?
Answer:
this compound is synthesized via iodination of L-tyrosine using iodoperoxidases or flavin-dependent dehalogenases. Optimization strategies include:
- Substrate Competition : Balancing NADP<sup>+</sup> and iodide concentrations to favor sequential iodination (L-tyrosine → 3-iodo → 3,5-diiodo derivatives) .
- pH and Temperature Control : Maintaining pH 7–8 and 37°C to stabilize enzyme activity .
- Product Isolation : Using ion-exchange chromatography or HPLC to separate intermediates .
Q. How can researchers mitigate cross-reactivity of this compound in immunoassays?
Answer:
Cross-reactivity in assays (e.g., thyroid hormone detection) is addressed by:
- Antibody Screening : Using anti-T3/T4 sera with <0.5% cross-reactivity to this compound, validated via competitive ELISA .
- Sample Pre-Treatment : Acid hydrolysis or solid-phase extraction to remove interfering iodotyrosines .
- Parallel Assays : Running control experiments with pure standards (e.g., 3,5-diiodo-L-tyrosine) to quantify background signals .
Q. What structural features of engineered TyrRS enable selective recognition of this compound over L-tyrosine?
Answer:
X-ray crystallography reveals that mutations like Y37V and Q195C in E. coli TyrRS:
- Eliminate Steric Clash : Valine-37 avoids repulsion with the iodine atom, while cysteine-195 forms van der Waals contacts .
- Enhance Specificity : The double mutation reduces L-tyrosine misactivation by >10-fold compared to wild-type TyrRS .
- Stabilize Binding : Hydrophobic interactions between the iodine and the engineered pocket improve binding affinity (Kd ~ 0.1 µM) .
Q. How is this compound utilized in creating auxotrophic bacterial strains for biocontainment?
Answer:
Auxotrophic E. coli strains are engineered to depend on exogenous this compound via:
- Amber Codon Insertion : An amber stop codon is introduced into an essential gene (e.g., antidote mRNA), requiring suppression by this compound-charged tRNA .
- Toxicity Control : Removing this compound triggers toxin activation (e.g., colicin E3), reducing viability with a half-life <1 hour .
- Growth Monitoring : Strains exhibit 1.5× slower growth than wild-type, necessitating chemostat-based culturing .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Answer:
- HPLC-UV/Vis : Using C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) and detection at 280 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 307→170) for high specificity in serum or cell lysates .
- Isotopic Dilution : <sup>13</sup>C-labeled internal standards to correct for matrix effects .
Q. How does this compound interact with amino acid transporters like LAT1 in cancer research?
Answer:
this compound inhibits LAT1 (SLC7A5), a transporter overexpressed in tumors:
- Competitive Inhibition : IC50 values are determined via radiolabeled leucine uptake assays in cancer cell lines .
- Antiproliferative Effects : Dose-dependent suppression of tumor growth (e.g., 50–200 µM) in xenograft models .
- Structural Modeling : Docking studies reveal interactions with LAT1’s substrate-binding pocket, guiding analog design .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Sparingly soluble in water (0.1–1 mg/mL at pH 7.4), requiring co-solvents (e.g., DMSO) for in vitro studies .
- Stability : Degrades at >40°C or under UV light; store at 4°C in amber vials .
- pH Sensitivity : Precipitates at acidic pH (<5), necessitating buffered solutions (e.g., PBS) for cell culture .
Q. How can researchers resolve contradictions in reported enzymatic activities of iodotyrosine dehalogenases?
Answer:
Discrepancies arise from enzyme sources (e.g., transmembrane vs. cytosolic forms) and assay conditions. Mitigation strategies include:
- Standardized Assays : Using FMN-supplemented buffers and NADPH-coupled detection .
- Directional Specificity : Confirming 3-deiodination activity via <sup>125</sup>I release assays .
- Homology Modeling : Aligning sequences with validated dehalogenases (e.g., human DEHAL1) to predict catalytic residues .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZMGFTRHFAAM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075353 | |
Record name | 3-Iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3 mg/mL | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-78-0, 3078-39-5 | |
Record name | 3-Iodo-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Iodotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosine, 3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodo-Tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01758 | |
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Record name | 3-Iodo-L-tyrosine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677 | |
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Record name | 3-IODOTYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | 3-Iodo-Tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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